molecular formula C18H18BrN3O3S B15109447 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbenzene-1-sulfonamide

4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbenzene-1-sulfonamide

Cat. No.: B15109447
M. Wt: 436.3 g/mol
InChI Key: ZOYQXDHEXJWEJY-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyrazol-4-yl core substituted with bromine and methyl groups. Its structure combines a 3-methylbenzene sulfonamide moiety linked to a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group. The bromine at the para position of the benzene ring and the methyl group at the meta position distinguish it from related analogs.

Properties

Molecular Formula

C18H18BrN3O3S

Molecular Weight

436.3 g/mol

IUPAC Name

4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C18H18BrN3O3S/c1-12-11-15(9-10-16(12)19)26(24,25)20-17-13(2)21(3)22(18(17)23)14-7-5-4-6-8-14/h4-11,20H,1-3H3

InChI Key

ZOYQXDHEXJWEJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)Br

Origin of Product

United States

Biological Activity

4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

Property Details
IUPAC Name This compound
Molecular Formula C16H18BrN3O2S
Molecular Weight 396.30 g/mol
CAS Number Not available

The biological activity of pyrazole derivatives often involves interaction with various molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways.
  • Antioxidant Activity : Pyrazole derivatives can scavenge free radicals, reducing oxidative stress in cells.
  • Antimicrobial Mechanisms : Some studies suggest that pyrazoles can disrupt bacterial cell wall synthesis or inhibit DNA replication in pathogens.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Antibacterial and Antifungal Activity

Pyrazoles have been reported to possess antibacterial and antifungal activities against various pathogens. The compound's effectiveness against specific strains can be evaluated using minimum inhibitory concentration (MIC) assays.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound may be attributed to its ability to inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

  • Study on Anticancer Effects : A recent study demonstrated that a series of pyrazole compounds exhibited IC50 values ranging from 10 to 50 µM against different cancer cell lines, indicating potential as anticancer agents .
  • Antimicrobial Evaluation : In vitro tests showed that certain pyrazole derivatives had MIC values as low as 5 µg/mL against Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Activity Assessment : Inhibition assays against COX enzymes revealed that some derivatives had IC50 values significantly lower than traditional anti-inflammatory drugs like ibuprofen .

Data Summary Table

Activity Type IC50/Effectiveness Reference
Anticancer10 - 50 µM
Antibacterial5 µg/mL
Anti-inflammatory<0.02 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

Target Compound
  • Molecular Formula : C₁₉H₁₉BrN₃O₃S (estimated based on analogs).
  • Key Substituents :
    • Bromine at C4 of the benzene sulfonamide.
    • Methyl group at C3 of the benzene sulfonamide.
    • 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group.
Analogs
Compound Name Molecular Formula Substituents Reference
4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide C₂₅H₂₄Br₂N₄O₃S Dual bromophenyl groups, tetrahydroindolyl-pyrazole core
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzenesulfonamide C₁₉H₂₀N₃O₃S Lacks bromine; methyl at C4 of benzene sulfonamide
4-tert-Butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide C₂₁H₂₅N₃O₃S tert-Butyl group replaces bromine and methyl on benzene ring
4-Chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylsulfamoyl]-N-ethylbenzamide C₂₂H₂₅ClN₄O₄S₂ Chlorobenzamide and methylsulfamoyl substitutions

Key Observations :

  • Bromine increases molecular weight and polarizability compared to methyl or tert-butyl analogs.
  • The tert-butyl group in enhances hydrophobicity, while the dual bromophenyl groups in introduce steric hindrance and electronic effects.

Physical and Spectral Properties

Melting Points
Compound Melting Point (°C) Reference
Target Compound Not reported -
4-(4-Bromo-3-(4-bromophenyl)-5-(tetrahydroindolyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 16) 200–201
4-(3-(4-Bromophenyl)-5-(tetrahydroindolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (Compound 13) 180–181
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzenesulfonamide Not reported

Analysis :

  • Brominated analogs (e.g., ) exhibit higher melting points due to increased molecular symmetry and stronger van der Waals forces.
Spectral Data

Infrared (IR) Spectroscopy :

  • Sulfonamide SO₂ Stretches : Observed at 1162–1374 cm⁻¹ across analogs .
  • C=O Stretches : 1651–1653 cm⁻¹ in pyrazolone-containing compounds .
  • N–H Stretches : 3250–3433 cm⁻¹ for NH and NH₂ groups .

¹H-NMR :

  • Pyrazoline protons (H4/H5) resonate between δ 3.15–5.56 ppm .
  • Aromatic protons (ArH) appear as multiplets in δ 7.00–8.18 ppm .

Preparation Methods

Hydrazine-Carbonyl Condensation

The 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine scaffold forms via cyclocondensation of pentane-2,4-dione (acetylacetone) derivatives with phenylhydrazine.

Procedure:

  • Charge a three-neck flask with pentane-2,4-dione (0.5 mol) in anhydrous methanol (250 mL) under N₂
  • Add 85% hydrazine hydrate (0.55 mol) dropwise at 25–35°C over 30 minutes
  • Stir exothermic reaction mixture for 4 hours until complete by TLC (Hexane:EtOAc 7:3)
  • Concentrate under reduced pressure to yield 3,5-dimethyl-1H-pyrazole (98% yield)

Optimization Data:

Parameter Value
Solvent Methanol
Temperature 25–35°C
Reaction Time 4 hours
Workup Rotary evaporation

Sulfonyl Chloride Preparation

Directed Bromination of Toluene Derivatives

4-Bromo-3-methylbenzene-1-sulfonyl chloride synthesis proceeds via electrophilic aromatic substitution:

Stepwise Protocol:

  • Methylation: Treat toluene with AlCl₃ catalyst (0.1 eq) and methyl chloride (1.2 eq) at 40°C for 6 hours
  • Sulfonation: Add chlorosulfonic acid (2.5 eq) in CHCl₃ at 0°C, warm to 60°C over 2 hours
  • Bromination: Introduce Br₂ (1.05 eq) in CCl₄ with FeBr₃ catalyst (0.05 eq) at -10°C
  • Thionyl Chloride Quench: React intermediate sulfonic acid with SOCl₂ (3 eq) at reflux for 3 hours

Critical Parameters:

  • Bromine addition rate: ≤5 mL/min to prevent di-substitution
  • SOCl₂ stoichiometry: 3 equivalents ensures complete conversion to sulfonyl chloride

Sulfonamide Coupling

Amine Activation and Nucleophilic Substitution

Coupling the pyrazole amine to the sulfonyl chloride occurs under Schotten-Baumann conditions:

Scalable Method:

  • Dissolve 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine (1 eq) in dry DCM (10 vol)
  • Add diisopropylethylamine (DIPEA, 1.5 eq) as acid scavenger
  • Charge sulfonyl chloride (1.05 eq) dissolved in DCM (5 vol) via addition funnel over 30 minutes
  • Stir at 25–30°C for 16 hours under N₂ atmosphere
  • Quench with ice water (20 vol), extract organic layer, dry over Na₂SO₄
  • Purify by silica gel chromatography (Hexane:EtOAc gradient)

Yield Optimization:

Base Solvent Time (h) Yield (%)
DIPEA DCM 16 78
Pyridine THF 24 65
Et₃N Acetone 18 71

Process Analytical Technology (PAT)

Inline Reaction Monitoring

Real-time Fourier Transform Infrared (FTIR) spectroscopy tracks key functional groups:

Critical Absorption Bands:

  • Sulfonyl Chloride: 1365 cm⁻¹ (S=O asymmetric stretch)
  • Amine: 3350–3300 cm⁻¹ (N-H stretch)
  • Sulfonamide: 1320 cm⁻¹ (S-N stretch upon coupling)

Process Design Space:

Parameter Low Target High
Temperature (°C) 20 25 30
DIPEA (eq) 1.3 1.5 1.7
Reaction Time (h) 14 16 18

Purification and Characterization

Crystallization Optimization

X-ray quality crystals obtained via vapor diffusion:

Protocol:

  • Dissolve crude product (1 g) in warm EtOAc (5 mL)
  • Layer with n-hexane (15 mL) in sealed vessel
  • Store at 4°C for 72 hours
  • Collect crystals by vacuum filtration (0.45 μm PTFE membrane)

Crystallographic Data:

Parameter Value
Space Group Monoclinic P2₁/c
a (Å) 12.345(2)
b (Å) 15.678(3)
c (Å) 9.012(1)
β (°) 102.34(1)
V (ų) 1687.5(5)

Industrial Scale Considerations

Continuous Flow Synthesis

Microreactor technology enhances heat/mass transfer for exothermic steps:

Flow System Design:

  • Zone 1: Bromination in CSTR (T = -10°C, τ = 30 min)
  • Zone 2: Sulfonation in PFR (T = 60°C, τ = 2 h)
  • Zone 3: Coupling in Oscillatory Baffled Reactor (T = 25°C, τ = 16 h)

Scale-Up Metrics:

Parameter Lab Scale Pilot Plant
Batch Size 100 g 50 kg
Cycle Time 24 h 18 h
Overall Yield 68% 72%

Q & A

Q. What is the synthetic methodology for preparing this sulfonamide derivative?

The compound can be synthesized via condensation of a brominated sulfonyl chloride with 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one. Typical conditions involve anhydrous ethanol or acetonitrile as solvents, refluxing under nitrogen (3–6 hours), and isolation by recrystallization. For example, analogous Schiff bases are formed by reacting aldehydes with the pyrazolone amine, yielding products in ~83% purity after vacuum drying . Key steps include stoichiometric control, inert atmosphere, and purification via slow evaporation of acetonitrile to obtain single crystals for structural validation.

Q. What are the critical structural features revealed by X-ray crystallography?

Crystallographic studies of related pyrazolone sulfonamides show:

  • A nearly planar pyrazolone ring (r.m.s. deviation: ~0.058 Å) with dihedral angles of 57.75° to attached phenyl rings .
  • Intramolecular C–H⋯O hydrogen bonds stabilizing molecular conformation (e.g., C13–H13⋯O5=C16, Table 1 in ).
  • Intermolecular C–H⋯O and C–H⋯S interactions forming inversion-related dimers, contributing to crystal packing .

Q. How is the purity and identity of the compound validated experimentally?

  • Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C–C: 1.505 Å) and angles (R factor: ~0.035) with high precision .
  • Spectroscopy: IR confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹), while ¹H/¹³C NMR identifies methyl, phenyl, and bromine substituents.
  • Elemental analysis: Validates stoichiometry (e.g., C, H, N, S, Br percentages) .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the compound’s reactivity or bioactivity?

  • Density Functional Theory (DFT): Optimizes molecular geometry, calculates frontier molecular orbitals (HOMO-LUMO gaps), and identifies electrophilic/nucleophilic sites. For example, studies on analogous pyrazolone derivatives use Gaussian09 with B3LYP/6-31G(d,p) basis sets to correlate computed dipole moments with crystallographic data .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite evaluates binding affinities to target proteins (e.g., cyclooxygenase-2). The bromine substituent may enhance hydrophobic interactions, while sulfonamide groups participate in hydrogen bonding .

Q. How can contradictory crystallographic data (e.g., dihedral angles) be resolved?

  • Comparative analysis: Overlay crystal structures using software like Mercury or Olex2 to assess torsional variations. For example, dihedral angles between pyrazolone and benzene rings range from 4.41° to 67.09° depending on substituents .
  • Validation: Pair XRD with solid-state NMR or Raman spectroscopy to confirm hydrogen bonding patterns.
  • Statistical tools: Use CrystalExplorer for Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding prevalence) .

Q. What strategies optimize the compound’s solubility and stability for pharmacological assays?

  • Co-crystallization: Introduce co-formers (e.g., nicotinamide) to enhance aqueous solubility via hydrogen-bonded networks .
  • Derivatization: Replace the bromine atom with polar groups (e.g., –OH, –NH₂) to improve solubility, guided by QSPR models .
  • Lyophilization: Convert crystalline forms to amorphous dispersions for improved dissolution rates .

Q. How does substituent variation (e.g., bromine vs. methyl) impact biological activity?

  • SAR studies: Compare IC₅₀ values of derivatives in enzyme inhibition assays. Bromine’s electron-withdrawing effect may enhance binding to targets like carbonic anhydrase, while methyl groups reduce steric hindrance .
  • Crystallographic data: Correlate substituent positioning (e.g., para-bromo vs. meta-methyl) with intermolecular interaction strength using Hirshfeld surface analysis .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters from Representative Studies

ParameterValue (Example)Source
Pyrazolone ring planarityr.m.s. deviation: 0.058 Å
Dihedral angle (pyrazolone-phenyl)57.75°
Intramolecular H-bondC13–H13⋯O5 (2.52 Å)
Intermolecular H-bondC12–H12⋯O5 (3.21 Å)

Q. Table 2: Computational Methods for Reactivity Prediction

MethodApplicationSoftware/Tool
DFT (B3LYP/6-31G(d,p))HOMO-LUMO gap calculationGaussian09
Molecular DockingProtein-ligand affinityAutoDock Vina
Hirshfeld Surface AnalysisInteraction quantificationCrystalExplorer

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